molecular formula C21H22O3SSi B13440715 3-(Triphenoxysilyl)propane-1-thiol

3-(Triphenoxysilyl)propane-1-thiol

Cat. No.: B13440715
M. Wt: 382.5 g/mol
InChI Key: MXXBUUAVNUMJNW-UHFFFAOYSA-N
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Description

3-(Triphenoxysilyl)propane-1-thiol is an organosilane compound characterized by the presence of a thiol group and a triphenoxysilyl group. This compound is known for its versatility in various industrial applications, particularly in surface modification, adhesive formulations, and as a coupling agent in composite materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with thiourea, followed by hydrolysis and condensation reactions. The reaction conditions often include the use of solvents such as ethanol or toluene, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Triphenoxysilyl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Triphenoxysilyl)propane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Triphenoxysilyl)propane-1-thiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to enhanced stability and functionality. The triphenoxysilyl group facilitates the attachment of the compound to various surfaces, providing a robust and durable coating .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Triphenoxysilyl)propane-1-thiol stands out due to its unique combination of a thiol group and a triphenoxysilyl group. This combination provides both reactivity and stability, making it highly versatile for various applications. Its ability to form strong covalent bonds with a wide range of substrates and its effectiveness in surface modification and coupling applications highlight its uniqueness compared to other similar compounds .

Properties

Molecular Formula

C21H22O3SSi

Molecular Weight

382.5 g/mol

IUPAC Name

3-triphenoxysilylpropane-1-thiol

InChI

InChI=1S/C21H22O3SSi/c25-17-10-18-26(22-19-11-4-1-5-12-19,23-20-13-6-2-7-14-20)24-21-15-8-3-9-16-21/h1-9,11-16,25H,10,17-18H2

InChI Key

MXXBUUAVNUMJNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[Si](CCCS)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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